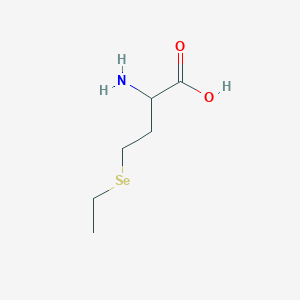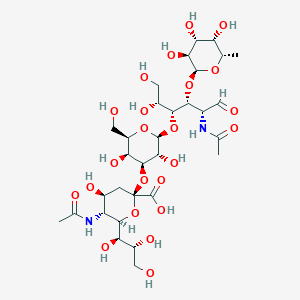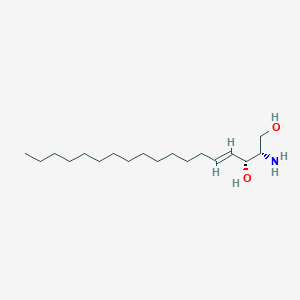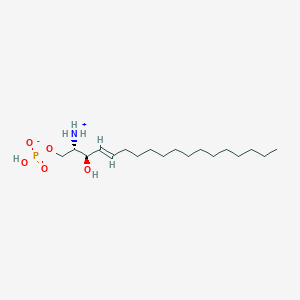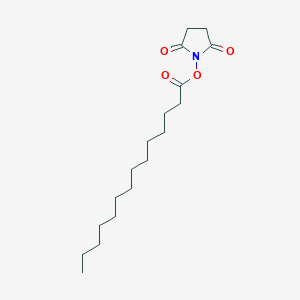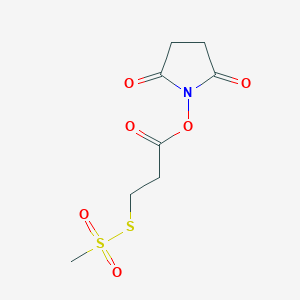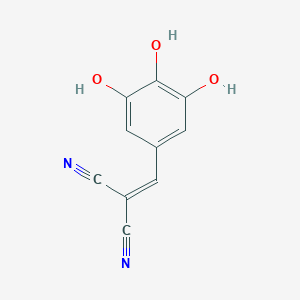
Tyrphostin 25
Descripción general
Descripción
Synthesis Analysis
Tyrphostins, including A25, are synthesized through a chemical process involving the condensation of aromatic aldehydes with malononitrile derivatives. A combinatorial synthesis approach has been employed to create a vast library of tyrphostin derivatives, allowing the exploration of their therapeutic potential across various biological targets (Shi, Xiao, & Czarnik, 1998).
Molecular Structure Analysis
The core structure of tyrphostin A25 includes a benzylidenemalononitrile moiety, which is crucial for its activity as a tyrosine kinase inhibitor. This pharmacophore is responsible for the compound's ability to interfere with the ATP binding site of tyrosine kinases, effectively blocking their enzymatic activity. The specificity and potency of tyrphostin A25 and its derivatives are influenced by substitutions on the aromatic ring, which can modulate its affinity for different tyrosine kinases.
Chemical Reactions and Properties
Tyrphostin A25, like other tyrphostins, undergoes various chemical reactions, including oxidation and reduction, which can affect its stability and biological activity. Its interaction with hypervalent iodine reagents, for example, leads to the formation of a range of oxidation products, offering insights into the compound's reactivity and potential modifications for enhanced activity or selectivity (Wells, Seaton, & Stevens, 2000).
Aplicaciones Científicas De Investigación
Inhibición de la actividad de la quinasa del receptor EGF
Tyrphostin 25 es un potente inhibidor de la actividad de la quinasa del receptor EGF . Se utiliza en la investigación para estudiar el papel de la quinasa del receptor EGF en varios procesos celulares .
Inducción de la apoptosis en células tumorales colorrectales
Se ha demostrado que this compound bloquea el crecimiento e induce la apoptosis en células tumorales colorrectales in vitro . Esto lo convierte en una herramienta valiosa en la investigación del cáncer .
Inhibición de enzimas que utilizan GTP
Las investigaciones han demostrado que this compound puede inhibir las enzimas que utilizan GTP . Esta propiedad es útil para estudiar el papel de estas enzimas en los procesos celulares .
Inhibición de la proliferación celular
Se ha demostrado que this compound bloquea la proliferación celular dependiente de EGF . Esto lo hace útil en el estudio del crecimiento y desarrollo celular .
Inhibición de la endocitosis en hepatocitos de rata
En un estudio de la autofagia y la endocitosis de asialoglicoproteína, se ha demostrado que this compound inhibe la endocitosis de tiramín-celobiosa-asialoorosomucoide (TC-AOM) por hepatocitos de rata cultivados .
Prevención del crecimiento en células de cáncer de pulmón de células pequeñas (SCLC)
Se ha demostrado que this compound previene el crecimiento basal y estimulado por neuropéptidos en células de cáncer de pulmón de células pequeñas (SCLC)
Mecanismo De Acción
Target of Action
Tyrphostin 25, also known as Tyrphostin A25, is a small molecular weight inhibitor primarily targeted at the Epidermal Growth Factor (EGF) receptor kinase . This receptor is a protein tyrosine kinase (PTK) involved in various cellular processes, including cell proliferation and differentiation .
Mode of Action
This compound functions as a competitive inhibitor of the EGF receptor tyrosine kinase . It binds to the substrate subsite of the PTK domain, thereby preventing the receptor’s activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the EGF receptor, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGF receptor signaling pathway . By inhibiting the EGF receptor, this compound disrupts the downstream signaling cascade, which includes the activation of various proteins and transcription factors involved in cell growth and survival .
Result of Action
This compound has been shown to have several effects at the cellular level. For instance, it inhibits endocytosis in cultured rat hepatocytes , prevents basal and neuropeptide-stimulated growth in small cell lung cancer (SCLC) cells , and diminishes the cell migration response to osteopontin in mammary epithelial cells . Moreover, it has been used to inhibit the ATP-mediated activation of an endothelial platelet-activating factor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate its hydrolysis . Furthermore, it should be stable for months in DMSO when stored frozen . These factors can affect the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOFLYUAQDJWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045216 | |
| Record name | Tyrphostin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118409-58-8 | |
| Record name | Tyrphostin 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYRPHOSTIN-25 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C878BF87UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Tyrphostin A25?
A1: Tyrphostin A25 acts as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) [, ]. It competitively binds to the ATP binding site of EGFR, thereby inhibiting its kinase activity [].
Q2: What downstream effects does Tyrphostin A25 exert through EGFR inhibition?
A2: Inhibition of EGFR by Tyrphostin A25 disrupts downstream signaling pathways involved in various cellular processes including:
- Cell Growth and Proliferation: Tyrphostin A25 has been shown to inhibit the growth of various cell types, including glioblastoma cells [], cardiac fibroblasts [, ], and vascular smooth muscle cells [].
- Cell Migration and Invasion: Tyrphostin A25 effectively blocks glioblastoma invasion in brain tissue [, ] and inhibits the migration of human optic nerve head astrocytes [].
- Neurite Retraction: In PC12 cells, Tyrphostin A25 blocks the neurite retraction induced by activation of the prostaglandin E receptor EP3 subtype [] and by the Gα13 and Gαq proteins [, ].
- Protein Synthesis: Tyrphostin A25 can attenuate protein synthesis in neonatal rat cardiac fibroblasts stimulated by β-adrenergic agonists [, ].
- Gene Expression: Tyrphostin A25 has been shown to inhibit the angiotensin II-induced increase in insulin-like growth factor 1 receptor (IGF-1R) mRNA and protein levels in vascular smooth muscle cells [].
Q3: Does Tyrphostin A25 affect other tyrosine kinases besides EGFR?
A3: While Tyrphostin A25 is often described as an EGFR-specific inhibitor, studies suggest it can impact other tyrosine kinases, especially at higher concentrations [, , , ]. This broader effect highlights the importance of careful interpretation of results, particularly regarding the specificity of action.
Q4: What is the molecular formula and weight of Tyrphostin A25?
A4: The molecular formula of Tyrphostin A25 is C19H12N2O5, and its molecular weight is 348.3 g/mol.
Q5: What in vitro models have been used to study Tyrphostin A25?
A5: Various in vitro models have been employed, including:
- Primary Cultures: Rat cardiac fibroblasts [, ], bovine aortic endothelial cells [], bovine thyroid cells [], rat osteoclasts [, ], human coronary artery endothelial cells [], and rat intestinal epithelial cells [].
- Cell Lines: PC12 cells [, , ], DDT1 MF-2 hamster smooth muscle cells [], LLC-PK1 renal proximal tubular cells [, ], K562 human erythroleukemia cells [], 3T3-L1 adipocytes [], MCF-7 human mammary carcinoma cells, and HT29/HI1 human colon cancer cells [].
Q6: What in vivo models have been used to investigate the effects of Tyrphostin A25?
A6: Limited in vivo data is available in the provided research, with one study showing that Tyrphostin A25 administration reduced bone loss in ovariectomized rats []. Further in vivo studies are needed to fully characterize its efficacy and safety profile.
Q7: What are the key findings from in vitro studies using Tyrphostin A25?
A7: In vitro studies demonstrate that Tyrphostin A25:
- Reduces DNA Synthesis in stimulated human breast epithelial cells [].
- Impairs Migration and Invasion of glioblastoma cells in brain tissue models [, ].
- Modulates Ion Channel Activity, such as inward rectifier K+ channels in rat osteoclasts [] and volume-sensitive chloride currents in rat osteoblast-like cells [].
- Influences Gene Expression, notably reducing angiotensin II-induced increases in IGF-1R mRNA and protein levels in vascular smooth muscle cells [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



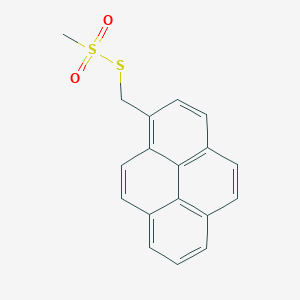
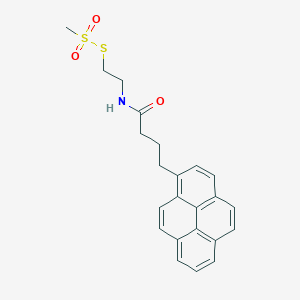
![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)


